methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate
Description
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate is a synthetic organic compound featuring a phenylalanine methyl ester backbone conjugated to a 3-amino-1,2,4-triazole-5-ylsulfanyl acetyl group. The structure integrates:
- A sulfanyl-acetyl linker, enabling covalent attachment to the heterocyclic triazole ring.
- A 3-amino-1H-1,2,4-triazol-5-yl group, which provides hydrogen-bonding capacity via its amino group and aromatic nitrogen atoms.
Its synthesis likely involves coupling the triazole-sulfanyl-acetyl fragment to phenylalanine methyl ester via amide bond formation, followed by purification using crystallographic tools like SHELX .
Properties
IUPAC Name |
methyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-22-12(21)10(7-9-5-3-2-4-6-9)16-11(20)8-23-14-17-13(15)18-19-14/h2-6,10H,7-8H2,1H3,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUIVVBPNTGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate typically involves multiple steps. One common method starts with the preparation of the 3-amino-1H-1,2,4-triazole core, which can be synthesized from aminoguanidine hydrochloride and succinic anhydride under microwave irradiation Finally, the phenylalanine derivative is introduced via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The 3-amino-1H-1,2,4-triazol-5-yl group undergoes nucleophilic substitution at the C5 position due to electron withdrawal by the adjacent amino group.
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | 5-alkyl-3-amino-1H-1,2,4-triazole | 65–85% | |
| Acylation | R-COCl, pyridine, RT | 5-acyl-3-amino-1H-1,2,4-triazole | 70–90% |
Key Findings :
-
Aliphatic amines react preferentially at C5 over aromatic amines due to steric and electronic factors .
-
Microwave irradiation enhances reaction rates for alkylation .
Oxidation of the Sulfide Moiety
The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.
| Oxidizing Agent | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50°C | Sulfoxide | >90% |
| mCPBA | CH₂Cl₂ | 0°C → RT | Sulfone | 85% |
Mechanistic Insight :
-
Sulfoxide formation is favored under mild acidic conditions, while sulfones require stronger oxidants .
Hydrolysis of Ester and Amide Groups
The methyl ester and acetyl amide bonds are susceptible to hydrolysis:
| Functional Group | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Ester | NaOH (1M) | Reflux, 6h | N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalanine | Complete hydrolysis |
| Amide | HCl (6M), H₂O | 100°C, 24h | Free amine + acetic acid derivative | Partial degradation |
Critical Observations :
Condensation and Cross-Coupling Reactions
The amino group participates in Schiff base formation or palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Schiff base formation | Aldehyde, EtOH, RT | Imine-linked conjugates | Drug delivery systems |
| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Antimicrobial agents |
Supporting Data :
Tautomerism and Ring Rearrangements
The 1,2,4-triazole core exhibits annular tautomerism, influencing reactivity:
| Tautomer | Stability (ΔG, kcal/mol) | Dominant Form in Solution |
|---|---|---|
| 3-amino-1H-1,2,4-triazol-5-yl | 0 (reference) | 85% |
| 5-amino-1H-1,2,4-triazol-3-yl | +1.2 | 15% |
Structural Evidence :
Scientific Research Applications
Antimicrobial Activity
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate exhibits significant antimicrobial properties. Triazole derivatives have been reported to inhibit the growth of various bacteria and fungi. For instance, studies have shown that compounds containing triazole rings can effectively target enzymes critical for microbial survival, leading to potential applications in treating infections caused by resistant strains .
Anticancer Properties
Research indicates that triazole derivatives can possess anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific receptors involved in cell proliferation makes it a candidate for further investigation as an anticancer agent. In vitro studies have demonstrated that modifications to the triazole structure can enhance its efficacy against different cancer cell lines .
HIV Inhibition
The triazole moiety has been successfully incorporated into compounds targeting HIV proteins, demonstrating potential as an antiviral agent. The structural similarity of triazoles to amides allows them to replace amide bonds in bioactive scaffolds without losing biological activity. This characteristic has been leveraged to develop new therapeutic agents against HIV .
Agricultural Applications
The compound's antifungal properties extend beyond human health applications; it is also being explored as a potential agricultural fungicide. The ability to inhibit fungal pathogens can help protect crops from diseases, thereby improving yield and food security. Research on the efficacy of triazole derivatives in agricultural settings is ongoing, with promising preliminary results indicating effective disease management strategies .
Materials Science Applications
In addition to biological applications, this compound has potential uses in materials science. Its unique chemical structure allows for the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance. The incorporation of triazole units into polymer matrices can improve their mechanical properties and durability .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. This compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in infectious diseases .
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values indicated that modifications to the triazole structure could enhance cytotoxic effects compared to traditional chemotherapeutics .
Comparison Table of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate | Structure | May exhibit different solubility and biological activity |
| Methyl 2-{[(5-methylthio)-1H-1,2,4-triazol-3-y]sulfanyl}acetate | Structure | Potentially enhanced biological activity due to additional sulfur |
| Methyl N-(4-methylthio)-5-(phenyl)-1H-1,2,4-triazol-3-y)acetate | Structure | Increased lipophilicity may affect bioavailability |
Mechanism of Action
The mechanism of action of methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and protein function. The sulfanyl group can form disulfide bonds, affecting protein structure and stability. Additionally, the phenylalanine derivative can interact with amino acid residues in proteins, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparison
Structural Diversity: The target compound’s 3-amino-triazole group differentiates it from analogs with oxadiazole (7c–7f), pyrazole , or quinoline (Rilapladib) cores. Sulfanyl linkages are common across analogs but serve distinct roles: in the target compound, it connects the triazole to the acetyl group, whereas in Rilapladib , it bridges a quinoline and acetamide.
Physicochemical Properties :
- The target compound’s molecular weight (~334 g/mol) is lower than 7c–7f (~375–389 g/mol) and significantly smaller than Rilapladib (735.80 g/mol), suggesting better bioavailability .
- Melting points for 7c–7f (134–178°C) imply crystalline stability, likely due to intermolecular hydrogen bonds. The target compound’s melting point is unreported but may exceed 150°C due to its polar triazole and amide groups.
Spectral Signatures :
- IR spectra of the target compound and 7c–7f share amide (1650–1680 cm⁻¹) and ester (1740 cm⁻¹) peaks. The triazole’s NH stretch (~3300 cm⁻¹) is unique to the target.
- NMR data for 7c–7f show aromatic protons at δ 7.0–7.5 ppm, similar to the target’s phenyl group. Rilapladib’s complex NMR includes piperidine (δ 2.5–3.5 ppm) and trifluoromethyl signals .
This contrasts with Rilapladib’s quinoline-based mechanism in atherosclerosis .
Biological Activity
Methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of this compound generally involves the reaction of 3-amino-1H-1,2,4-triazole with appropriate acylating agents and phenylalanine derivatives. The methodologies often include nucleophilic substitution reactions and microwave-assisted synthesis to enhance yields and reduce reaction times .
Antiviral Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole moiety exhibit antiviral properties. For instance, derivatives similar to this compound have shown efficacy against viruses such as the Yellow Fever Virus (YFV). These compounds disrupt viral replication mechanisms by inhibiting key viral enzymes .
Anticancer Properties
Research has demonstrated that triazole derivatives possess significant anticancer activity. For example, in vitro studies have shown that certain triazole-containing compounds induce apoptosis in cancer cell lines by affecting mitochondrial function and promoting oxidative stress. The mechanism often involves the activation of caspases and the disruption of Bcl-2 family proteins .
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. Studies suggest that similar triazole derivatives can inhibit bacterial growth through the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells. This activity has been observed against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Case Studies
| Study | Findings | Concentration Tested | Cell Line |
|---|---|---|---|
| Study on YFV Inhibition | Significant reduction in viral load | Not specified | Vero cells |
| Anticancer Activity | Induction of apoptosis via caspase activation | 10 - 100 µM | HCT116 (colon cancer) |
| Antimicrobial Activity | Inhibition of bacterial growth via ROS generation | 15 - 500 µg/mL | E. coli |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with triazole rings can act as enzyme inhibitors by mimicking substrates or binding to active sites.
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis in cancerous cells.
- Antiviral Mechanisms : By inhibiting viral replication processes and interfering with viral protein synthesis.
Q & A
Q. What are the established synthetic routes for methyl N-{[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}phenylalaninate?
The synthesis typically involves coupling a triazole-thiol derivative with a phenylalanine ester. For example, a reflux reaction (150°C, 5 hours) using pyridine and Zeolite (Y-H) as catalysts facilitates the formation of the thioether bond between the triazole and acetylphenylalanine moieties . Alternative methods employ chloroacetyl chloride and triethylamine in dioxane for intermediate steps, followed by recrystallization from ethanol-DMF mixtures to purify derivatives . Key steps include controlling stoichiometry (equimolar ratios) and optimizing solvent systems (e.g., ethanol for recrystallization).
Q. Which analytical techniques are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR): Used to confirm the presence of the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and the methyl ester group (δ 3.6–3.8 ppm) .
- X-ray Crystallography: Resolves bond angles and spatial arrangement of the triazole-thiol and phenylalanine groups, critical for validating synthetic accuracy .
- Mass Spectrometry (HRMS): Determines molecular weight (e.g., m/z 435.12 for C₁₅H₁₈N₆O₃S) and fragmentation patterns .
Q. How is the compound’s biological activity evaluated in preliminary assays?
In vitro antiproliferative activity is tested using cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (0.1–100 µM) are generated, with IC₅₀ values calculated to compare potency. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) ensure assay validity .
Advanced Research Questions
Q. How can experimental design optimize the synthesis yield and purity?
A factorial design of experiments (DoE) can systematically vary parameters:
- Catalysts: Compare Zeolite (Y-H) vs. Lewis acids (e.g., AlCl₃) .
- Reaction Time/Temperature: Test reflux durations (3–8 hours) and temperatures (120–160°C) .
- Solvent Systems: Evaluate polar aprotic solvents (DMF, DMSO) vs. ethanol .
Statistical tools (ANOVA) identify significant factors, while HPLC monitors purity (>95% target compound) .
Q. What structure-activity relationships (SAR) govern its biological efficacy?
- Triazole Modifications: Substituting the 3-amino group with methyl or fluorophenyl alters hydrogen-bonding capacity, impacting target binding (e.g., kinase inhibition) .
- Phenylalanine Ester Hydrolysis: Replacing the methyl ester with ethyl or tert-butyl groups affects metabolic stability and cellular uptake .
SAR studies require synthesizing analogs and correlating structural changes with bioactivity trends .
Q. How can contradictory bioactivity data between studies be resolved?
- Purity Verification: Use HPLC (>95% purity) and elemental analysis to rule out impurities .
- Assay Standardization: Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and endpoint measurements (e.g., ATP vs. MTT assays) .
- Target Validation: Perform mechanistic studies (e.g., enzyme inhibition assays) to confirm mode of action .
Q. What computational methods predict its environmental fate and ecotoxicity?
Tools like EPI Suite estimate:
Q. What strategies assess its stability under physiological conditions?
Q. How can molecular docking elucidate its interaction with biological targets?
- Protein Preparation: Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) and remove water/ligands .
- Docking Simulations: Use AutoDock Vina to generate binding poses; prioritize poses with lowest ΔG values .
- Validation: Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .
Methodological Notes
- References: Cite protocols from peer-reviewed syntheses , crystallography studies , and environmental modeling .
- Data Reproducibility: Document reaction conditions (e.g., catalyst batch, humidity) and share raw spectral data (NMR, MS) in supplementary materials.
- Ethical Compliance: Adhere to Green Chemistry principles (e.g., solvent recovery) and institutional biosafety guidelines for in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
